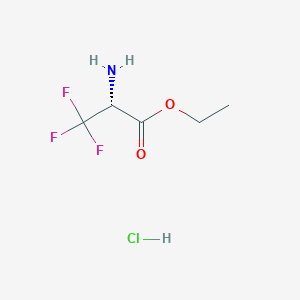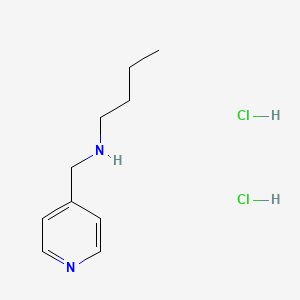amine hydrochloride CAS No. 1240581-95-6](/img/structure/B6344153.png)
[(3-Phenoxyphenyl)methyl](prop-2-en-1-yl)amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(3-Phenoxyphenyl)methyl)(prop-2-en-1-yl)amine hydrochloride, commonly referred to as 3-Phenoxybenzylamine hydrochloride, is a synthetic compound used in the laboratory for a variety of purposes. It is a white, crystalline solid with a molecular weight of 239.71 g/mol and an empirical formula of C11H14ClNO. It is a widely used reagent in organic synthesis and has been studied extensively in the field of biochemistry and physiology.
Scientific Research Applications
Neurodegenerative Disease Treatment
Propargylamine derivatives, such as selegiline and rasagiline , are used in the treatment of neurodegenerative disorders like Parkinson’s and Alzheimer’s diseases . These compounds act as monoamine oxidase inhibitors, with MAO-B inhibition being particularly relevant for neurodegenerative conditions .
Anti-Apoptotic Applications
Selegiline has been found to have an antiapoptotic function, which is beneficial for both symptomatic and neuroprotective treatments . This function helps in reducing cell death, which is a significant factor in the progression of neurodegenerative diseases.
Diabetes Management
Pargyline, another propargylamine derivative, is used for treating type 1 diabetes due to its MAO-B inhibitor properties . It helps in managing the cardiovascular complications associated with diabetes.
Cancer Therapy
Pargyline has shown potential in cancer treatment by inhibiting lysine-specific demethylase-1 (LSD-1) when used alongside chemotherapeutic agents, leading to induced senescence and growth inhibition of cancer cells . Additionally, it has inhibitory properties against proline-5-carboxylate reductase-1 (PYCR1), making it useful for cancer treatments .
Anti-Diabetic Activity
Chalcone derivatives have been investigated for their potential as anti-diabetic compounds. Molecular docking results suggest that these compounds might exhibit inhibitory activity against certain enzymes, indicating potential anti-diabetic properties .
Chemotherapeutic Agent Development
Recent studies have synthesized chalcone derivatives with potential as chemotherapeutic agents. These compounds have shown effectiveness in vivo as anti-tumor promoting, cell proliferating inhibitors, and chemo-preventing agents .
Synthesis of Propargylamines
Propargylamines are synthesized through solvent-free conditions, which is a green approach in chemical synthesis. This method is relevant for the production of pharmaceuticals and biological compounds .
Anti-Alzheimer’s Disease Activities
Rasagiline hybrid molecules are found to have activities against Alzheimer’s disease, highlighting the versatility of propargylamine derivatives in treating various aspects of neurodegenerative disorders .
properties
IUPAC Name |
N-[(3-phenoxyphenyl)methyl]prop-2-en-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO.ClH/c1-2-11-17-13-14-7-6-10-16(12-14)18-15-8-4-3-5-9-15;/h2-10,12,17H,1,11,13H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSJUTYOOWSMPAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNCC1=CC(=CC=C1)OC2=CC=CC=C2.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(3-Phenoxyphenyl)methyl](prop-2-en-1-yl)amine hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

amine hydrochloride](/img/structure/B6344071.png)
![Butyl[(4-tert-butylphenyl)methyl]amine hydrochloride](/img/structure/B6344084.png)


![{[4-(2-Methylpropyl)phenyl]methyl}(propyl)amine hydrochloride](/img/structure/B6344110.png)
![Butyl[(2E)-3-(4-methoxyphenyl)prop-2-en-1-yl]amine](/img/structure/B6344114.png)

amine hydrochloride](/img/structure/B6344130.png)

![Butyl[(2E)-3-(2-methoxyphenyl)prop-2-en-1-yl]amine hydrochloride](/img/structure/B6344145.png)

![1-{[(Prop-2-en-1-yl)amino]methyl}naphthalen-2-ol hydrochloride](/img/structure/B6344162.png)
![2-Methoxy-5-{[(prop-2-en-1-yl)amino]methyl}phenol hydrochloride](/img/structure/B6344169.png)
amine hydrochloride](/img/structure/B6344177.png)